But-2-ene-1,4-diyl diacetate
Overview
Description
But-2-ene-1,4-diyl diacetate is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Rigidity and Synthetic Utility
Butane-1,2-diacetals, closely related to But-2-ene-1,4-diyl diacetate, serve as selective protecting groups for trans-diequatorial-1,2-diols. Their use in carbohydrate chemistry is well-established. The protection of hydroxylated chiral templates like quinic and shikimic acids as diacetals results in strong conformational rigidity. This rigidity plays a crucial role in inducing excellent diastereoselectivity control, which is vital in synthesizing biologically relevant compounds and natural products (Lence, Castedo, & González‐Bello, 2008).
Cross-Metathesis in Polymer Synthesis
This compound has been used in cross-metathesis reactions with methyl oleate, demonstrating its potential in sustainable polymer production. This process creates valuable functional monomers like methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate, which can be used to create diverse sustainable polymers (Behr & Pérez Gomes, 2011).
Nanocatalysis in Organic Synthesis
A novel nanosized N-sulfonated Brönsted acidic catalyst, incorporating this compound, has been developed. This catalyst facilitates the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. Its ability to produce high yields in short reaction times and its reusability underline its efficiency in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Applications in Asymmetric Synthesis
Research indicates that this compound and its derivatives are valuable in asymmetric synthesis. For instance, their use in regioselective acetylation and hydrolysis reactions, catalyzed by enzymes like porcine pancreas lipase, leads to the production of specific chiral compounds. These processes are crucial for the synthesis of enantiopure compounds used in various pharmaceutical and chemical industries (Koyata et al., 2009).
Facilitating Chemical Transformations
This compound plays a role in the transformation of various chemical compounds. For example, it assists in the microwave-mediated transformation of 2-butene-1,4-diones to furan derivatives, a process vital for the creation of certain aromatic compounds (Rao & Jothilingam, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Relevant Papers The relevant papers retrieved include a study on the Pd-Catalyzed Asymmetric Allylic Substitution Cascade of But-2-ene-1,4-diyl diacetate .
Mechanism of Action
Target of Action
But-2-ene-1,4-diyl diacetate is a chemical compound with the molecular formula C8H12O4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is synthesized through the esterification reaction of 1,4-butanediol with acetic anhydride . The reaction generally occurs under anhydrous and oxygen-free conditions, catalyzed by an acid, at room temperature or slightly higher .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is stored in a sealed, dry environment at 2-8°C . Moreover, its efficacy could be influenced by the presence of oxygen, as its synthesis requires an oxygen-free environment .
Properties
IUPAC Name |
[(E)-4-acetyloxybut-2-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUAUHWZIKOMFC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18621-75-5 | |
Record name | 1,4-Diacetoxy-2-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene-1,4-diol, 1,4-diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of But-2-ene-1,4-diyl diacetate in the context of olefin metathesis reactions?
A1: this compound serves as a model substrate for studying isomerization reactions catalyzed by Grubbs' catalysts (specifically G2 and HG2) in the field of olefin metathesis []. Researchers used it to compare the efficiency of benzotrifluoride (BTF) as a greener alternative solvent to the traditional dichloromethane (DCM).
Q2: How does the choice of solvent, benzotrifluoride (BTF) versus dichloromethane (DCM), impact the isomerization of this compound?
A2: Research [] demonstrated that using BTF as a solvent for the isomerization of this compound, catalyzed by G2 and HG2 catalysts, resulted in significantly faster initial reaction rates compared to DCM. This faster reaction led to high yields of the isomerized product in a shorter time frame, highlighting the potential of BTF as a more environmentally friendly alternative to DCM in olefin metathesis reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.